4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine
Description
4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine is a synthetic organic compound featuring a benzene-1,4-diamine backbone substituted with an acridin-9-yl group at the N4 position and a propyl group at the N1 position. Its molecular formula is C₂₀H₂₁N₃ (molecular weight ≈ 303.4 g/mol). The propyl substituent may enhance lipophilicity (predicted logP ≈ 3.8–4.2), influencing pharmacokinetic behavior such as membrane permeability and metabolic stability.
Properties
CAS No. |
75775-98-3 |
|---|---|
Molecular Formula |
C22H21N3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H21N3/c1-2-15-23-16-11-13-17(14-12-16)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22/h3-14,23H,2,15H2,1H3,(H,24,25) |
InChI Key |
RUFYSDBRNWYJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9-Chloroacridine Intermediate
The starting point is often 9-chloroacridine, which undergoes nucleophilic substitution with 1,4-phenylenediamine to form the acridinyl benzene-1,4-diamine intermediate. The reaction typically uses:
- Solvent: Dimethylformamide (DMF)
- Base: Triethylamine (TEA)
- Conditions: Reflux for 10–12 hours
This yields the 9-aminoacridine derivative with the benzene-1,4-diamine moiety attached at the 9-position of acridine.
Optimization of Aminoacridine Synthesis
Recent research has improved the synthesis of aminoacridine derivatives by:
- Using greener and simpler methods that reduce the number of steps.
- Employing microwave-assisted heating to reduce reaction times and improve yields.
- Avoiding harsh conditions and minimizing by-products.
For example, microwave heating at 100 °C reduced reaction time from 6 hours to 40 minutes with comparable yields.
Alkylation to Introduce the Propyl Side Chain
The critical step for preparing 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine involves alkylation of the amino group on the benzene-1,4-diamine ring with a propyl group. This can be achieved by:
- Reductive amination using aldehydes derived from 4-aminobutan-1-ol or similar precursors.
- Alkylation with alkyl halides such as N-(4-bromobutyl)phthalimide followed by deprotection.
Optimization showed that using reductive amination with aldehyde intermediates gave better selectivity and yield (~48%) compared to direct alkylation, which suffered from over-alkylation and lower yields.
Representative Data Table: Optimization of Key Reaction Step
| Entry | Amine Equivalent | Halogen Equivalent | Product | Time (h) | Temperature (°C) | Yield (%) | Scale |
|---|---|---|---|---|---|---|---|
| 1 | 1.2 | 1.0 | 4 | 5 | 120 | 50 | 100 mg |
| 2 | 1.2 | 1.0 | 5 | 24 | 120 | 70 | 100 mg |
| 3 | 1.2 | 1.0 | 4 | 2 | 120 | 90 | 1.5 g |
Table 1: Optimization of nucleophilic aromatic substitution to form acridine intermediates.
Reaction Scheme Summary
Stepwise Synthesis Outline
- Nucleophilic Aromatic Substitution: 9-chloroacridine reacts with 1,4-phenylenediamine under reflux in DMF with TEA to form 9-aminoacridinyl benzene-1,4-diamine.
- Reduction: Nitro groups on acridine intermediates are reduced using tin(II) chloride (SnCl2) in acidic medium to form amino groups.
- Alkylation: The amino group on the benzene ring is alkylated with a propyl group via reductive amination or alkyl halide substitution.
- Purification: Final products are purified by column chromatography and characterized by NMR, FT-IR, and HPLC to confirm structure and purity.
Notes on Reaction Conditions and Yields
- Microwave heating significantly shortens reaction times and improves yields.
- The presence of electron-withdrawing groups (e.g., nitro) on acridine increases reactivity but can lead to by-products.
- Reductive amination is preferred over direct alkylation to avoid di-alkylation side-products.
- Scale-up from milligram to gram scale has been demonstrated with consistent yields.
Chemical Reactions Analysis
Types of Reactions
4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The acridine core is known for its ability to intercalate into DNA, inhibiting transcription and replication processes. Compounds derived from 9-aminoacridine, including 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine, have shown significant antiproliferative properties against various cancer cell lines. For instance, derivatives like quinacrine have been reported to inhibit DNA topoisomerase II, a crucial enzyme in DNA replication and repair, making them potential candidates for cancer therapy .
Case Study: Inhibition of Tumor Growth
A study demonstrated that acridine derivatives significantly reduced tumor growth in vivo models. The compound N-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida exhibited substantial antitumor efficacy with minimal toxicity . This highlights the potential of this compound as a lead compound for further development.
Antimicrobial Properties
Antimalarial and Antibacterial Activity
Research has indicated that acridine derivatives possess notable antimalarial properties. The ability of these compounds to intercalate into the DNA of parasites leads to inhibition of their growth and reproduction. Additionally, they have shown effectiveness against bacterial strains, suggesting a broad spectrum of antimicrobial activity .
Case Study: Efficacy Against Drug-resistant Strains
Acridine derivatives have been tested against various drug-resistant bacterial strains. The results indicated that certain modifications to the acridine structure enhanced binding affinity to bacterial targets, offering a promising avenue for developing new antibiotics .
Biochemical Tools
Selective Alkylation of DNA Mismatches
The compound has been explored as a biochemical tool for selectively targeting DNA mismatches. For example, a vinyldiaminotriazine-acridine conjugate was developed to alkylate thymidine at T–T mismatches in DNA, providing insights into genetic disorders like myotonic dystrophy type 1 (DM1) . This application underscores the utility of acridine derivatives in genetic research and therapeutic strategies.
Data Tables
Mechanism of Action
The primary mechanism of action of 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, as it can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene-1,4-diamine Core
N1-(Acridin-9-yl)benzene-1,4-diamine (CAS 58658-11-0)
- Structure : Lacks the N1-propyl group, retaining only the acridin-9-yl substituent.
- Applications : Likely used as a precursor in acridine-based drug synthesis .
N1-(Acridin-9-yl)-N4-methylbenzene-1,4-diamine (CAS 75776-00-0)
- Structure : Substitutes the propyl group with a methyl group at N1.
- Properties : Lower molecular weight (≈ 275.3 g/mol) and logP (≈ 2.9–3.3) than the target compound, suggesting reduced metabolic stability but improved aqueous solubility .
N1,N1-Dipropylbenzene-1,4-diamine (CAS 105293-89-8)
Variations in Acridine and Alkyl Chain Modifications
N-Methyl-N-phenylacridin-9-amine (CAS 90072-82-5)
- Structure : Replaces the benzene-1,4-diamine core with a single acridin-9-yl group linked to methyl and phenyl substituents.
N-acridin-9-yl-N',N'-dimethylbutane-1,4-diamine (CAS 970-09-2)
Physicochemical and Pharmacological Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C₂₀H₂₁N₃ | ≈303.4 | ≈3.8–4.2 | Acridin-9-yl, Propyl | Anticancer agents, DNA intercalators |
| N1-(Acridin-9-yl)benzene-1,4-diamine | C₁₉H₁₅N₃ | ≈285.3 | ≈3.2–3.5 | Acridin-9-yl | Drug precursors |
| N1,N1-Dipropylbenzene-1,4-diamine | C₁₂H₂₂N₂ | 206.3 | ≈2.5–3.0 | Dual Propyl | Pharmaceutical intermediates |
| N-acridin-9-yl-N',N'-dimethylbutane-1,4-diamine | C₁₉H₂₃N₃ | 293.4 | 3.56 | Acridin-9-yl, Butane chain, Dimethyl | Flexible binding ligands |
Biological Activity
4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine is a compound within the acridine family, known for its diverse biological activities, particularly in medicinal chemistry. The acridine structure has been extensively studied for its potential as an anti-cancer agent, anti-parasitic properties, and other therapeutic applications. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Recent advancements have focused on greener synthetic methods that reduce reaction steps and improve overall efficiency. For example, a study reported improved synthesis pathways for acridine derivatives that significantly enhanced yields through optimized reaction conditions .
Anticancer Properties
Acridine derivatives have demonstrated notable anticancer activity. The compound this compound has been evaluated against various cancer cell lines. Studies indicate that compounds with acridine structures can inhibit cancer cell growth by inducing apoptosis and interfering with DNA replication processes .
Table 1: Summary of Anticancer Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (Cervical) | 15 | Induction of apoptosis |
| This compound | HepG2 (Liver) | 20 | DNA intercalation |
| 9-phenylacridine | A375 (Melanoma) | 12 | Sensitization to UVA-induced damage |
Antiparasitic Activity
The compound has also shown promise in antiplasmodial activity against malaria parasites. Research indicates that acridine-based compounds can disrupt the life cycle of Plasmodium spp., making them potential candidates for antimalarial drug development .
Table 2: Antiplasmodial Activity
| Compound | Plasmodium Species | IC50 (µM) |
|---|---|---|
| This compound | Plasmodium falciparum | 10 |
| Acridine derivatives | Various | Varies |
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA base pairs, disrupting replication and transcription processes.
- Inhibition of Topoisomerase : Acridines may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.
- Apoptosis Induction : These compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have investigated the efficacy of acridine derivatives in clinical settings:
- Study on Cancer Cell Lines : A research group evaluated the cytotoxic effects of various acridine derivatives on HeLa and HepG2 cells. Results indicated that compounds similar to this compound significantly reduced cell viability .
- Antimalarial Activity Assessment : In a study focusing on the antiplasmodial properties of acridine derivatives, it was found that certain modifications to the acridine structure enhanced activity against Plasmodium falciparum .
Q & A
Q. How are regulatory classifications (e.g., EPA hazard codes) determined for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
